(6-chloro-1H-indol-1-yl)acetic acid has the chemical formula C10H8ClNO2 and is characterized by its indole structure with a chlorine substituent at the 6-position and an acetic acid moiety. This compound is notable for its unique structural features, which contribute to its biological and chemical properties. The InChI Key for this compound is GZKZVZLQKQKJDA-UHFFFAOYSA-N .
(6-chloro-1H-indol-1-yl)acetic acid exhibits significant biological activities. Studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Its interaction with various biological targets suggests potential utility in treating conditions related to inflammation and pain .
Several methods are available for synthesizing (6-chloro-1H-indol-1-yl)acetic acid:
These methods highlight the versatility of indole chemistry in synthesizing various derivatives.
The applications of (6-chloro-1H-indol-1-yl)acetic acid are diverse:
Interaction studies suggest that (6-chloro-1H-indol-1-yl)acetic acid can modulate various biochemical pathways. Investigations into its binding affinity with specific receptors have revealed insights into its mechanism of action, particularly in relation to inflammatory responses and pain modulation .
Several compounds share structural similarities with (6-chloro-1H-indol-1-yl)acetic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Chloroindole | Chlorine at position 5 | Less complex than (6-chloro indole) |
6-Fluoroindole | Fluorine at position 6 | Different halogen substitution |
Indole Acetic Acid | Indole structure with acetic acid | Lacks chlorine substitution |
(6-chloro-1H-indol-1-yl)acetic acid is unique due to its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other indole derivatives.